N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide

positional isomerism structure-activity relationship benzamide pharmacophore

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide (CAS 946211-63-8, molecular formula C18H17N3O4, MW 339.35) is a synthetic heterocyclic compound comprising a pyridazin-3(2H)-one core substituted at the 3-position with a furan-2-yl group, an N1-ethyl linker, and a 4-methoxybenzamide terminal moiety. This compound belongs to the broader structural class of pyridazinones and furan-containing compounds disclosed in patents assigned to the Sloan-Kettering Institute for Cancer Research as inhibitors targeting EGFR- and/or KRAS-driven proliferative pathways in non-small cell lung cancer (NSCLC).

Molecular Formula C18H17N3O4
Molecular Weight 339.351
CAS No. 946211-63-8
Cat. No. B2581132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide
CAS946211-63-8
Molecular FormulaC18H17N3O4
Molecular Weight339.351
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
InChIInChI=1S/C18H17N3O4/c1-24-14-6-4-13(5-7-14)18(23)19-10-11-21-17(22)9-8-15(20-21)16-3-2-12-25-16/h2-9,12H,10-11H2,1H3,(H,19,23)
InChIKeyFVEQQRNCFVSABP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide (CAS 946211-63-8): Pyridazinone-Furan Building Block for Kinase-Targeted Medicinal Chemistry


N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide (CAS 946211-63-8, molecular formula C18H17N3O4, MW 339.35) is a synthetic heterocyclic compound comprising a pyridazin-3(2H)-one core substituted at the 3-position with a furan-2-yl group, an N1-ethyl linker, and a 4-methoxybenzamide terminal moiety . This compound belongs to the broader structural class of pyridazinones and furan-containing compounds disclosed in patents assigned to the Sloan-Kettering Institute for Cancer Research as inhibitors targeting EGFR- and/or KRAS-driven proliferative pathways in non-small cell lung cancer (NSCLC) [1]. The compound is commercially catalogued as a research-grade building block (e.g., Cat# BG07093) with typical purity specifications of 95% or greater .

Why Generic Pyridazinone Analogs Cannot Replace N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide in Targeted SAR Campaigns


The 4-methoxybenzamide terminus, ethyl linker length, and furan-2-yl heterocycle of this compound collectively define a unique pharmacophoric fingerprint that cannot be replicated by simple analog substitution. Even within the same pyridazinone-furan patent family (US 9,562,019 / EP 2,518,063), small structural perturbations—including methoxy positional isomerism (para vs. meta), linker homologation (ethyl to propyl), or heteroaryl replacement (furan to substituted phenyl)—materially alter computed lipophilicity (clogP), hydrogen-bonding capacity, and conformational ensembles [1]. The Sloan-Kettering SAR data demonstrate that pyridazinone compounds active against EGFR-mutant NSCLC lines (H3255, H1975) exhibit steep structure-activity relationships, where minor substituent changes cause binary shifts between active and inactive profiles in cell-based DNA synthesis inhibition assays [2]. Consequently, procurement of a generic pyridazinone analog without identical substitution risks obtaining a compound with divergent, uncharacterized, or null biological activity in the target assay system.

Quantitative Differentiation Evidence for N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide vs. Closest Analogs


Para-Methoxy vs. Meta-Methoxy Positional Isomerism: Impact on Hydrogen-Bond Donor/Acceptor Topology and Dipole Alignment

The target compound bears a 4-methoxybenzamide (para-substituted) terminus. Its closest positional isomer, N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide, places the methoxy group at the meta position . This positional shift alters the vector of the methoxy oxygen lone pair relative to the amide NH, modifying the intramolecular hydrogen-bonding network and the overall molecular dipole moment. In benzamide-based pharmacophores, para-substitution with electron-donating groups (σp = -0.27 for OCH3) maximally stabilizes the planar amide conformation via resonance, whereas meta-substitution (σm = +0.12) exerts a weaker inductive electron-withdrawing effect without resonance stabilization [1]. While direct comparative IC50 data for these two specific isomers are not publicly available, the established SAR principle in 4-methoxybenzamide-containing anticancer agents demonstrates that para-methoxy substitution contributes to improved antiproliferative potency in melanoma and prostate cancer cell models, shifting activity from the micromolar to the low nanomolar range relative to unsubstituted or meta-substituted benzamides .

positional isomerism structure-activity relationship benzamide pharmacophore hydrogen-bond geometry

Ethyl Linker (C2) vs. Propyl Linker (C3): Conformational Restriction and Predicted Metabolic Stability

The target compound features an ethyl linker (two methylene units) connecting the pyridazinone N1 to the benzamide nitrogen. A closely catalogued analog, N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-methoxybenzamide, employs a propyl linker (three methylene units) while retaining identical terminal groups . Increasing linker length by one methylene unit adds one rotatable bond (from 7 to 8), reduces conformational rigidity, and is predicted to increase logP by approximately 0.2–0.5 units based on additive fragment contributions [1]. In pyridazinone SAR studies within the Sloan-Kettering patent family, linker length was identified as a critical parameter for retaining antiproliferative activity; compounds were screened in dose-response format from 10 μM to 5 nM across eight NSCLC lines (H358, H827, H1118, H1650, H1734, H1975, H2030, H3255), and only specific linker geometries preserved activity [2]. Although the patent does not disclose per-compound IC50 values for these specific linker variants, the SAR framework establishes that linker modifications are non-neutral and should not be assumed interchangeable without experimental validation.

linker optimization conformational analysis metabolic stability alkyl chain SAR

4-Methoxy (Electron-Donating) vs. 3-Trifluoromethyl (Electron-Withdrawing) Benzamide Substitution: Divergent Electronic Landscapes

A commercially catalogued analog, N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzamide (CAS 946283-41-6), replaces the 4-methoxy group with a 3-trifluoromethyl substituent . This substitution inverts the electronic character of the benzamide ring: 4-OCH3 is a strong electron-donating group (Hammett σp = -0.27) while 3-CF3 is a strong electron-withdrawing group (Hammett σm = +0.43) [1]. The result is a net shift in aryl ring electron density of approximately 0.70 σ units, which alters π-stacking interactions with target protein aromatic residues (e.g., kinase hinge-region phenylalanines), modifies amide NH acidity (pKa shift of ~0.5–1.0 units), and changes the preferred binding pose within hydrophobic pockets. Furthermore, CF3 substitution increases molecular weight (+28 Da) and logP (+0.8–1.2 units estimated), affecting solubility and nonspecific protein binding [2]. These divergent physicochemical profiles mean that the two compounds cannot serve as mutual substitutes in any assay where electronic complementarity to the target binding site is required.

substituent electronic effects benzamide SAR electron-donating group electron-withdrawing group

Furan-2-yl vs. 4-Chlorophenyl at Pyridazinone C3: Heterocycle Identity Determines Kinase Hinge-Region Complementarity

The target compound incorporates a furan-2-yl substituent at the pyridazinone 3-position. An analog retaining the identical 4-methoxybenzamide and ethyl linker but replacing furan-2-yl with 4-chlorophenyl (CAS 921576-53-6) is also catalogued . Furan-2-yl provides a heteroaromatic oxygen that can act as a hydrogen-bond acceptor (HBA) with kinase hinge-region backbone NH groups, a feature absent in the 4-chlorophenyl analog where the chlorine substituent is primarily hydrophobic and cannot engage in analogous H-bond interactions. In the Sloan-Kettering patent screening cascade, pyridazinone compounds were evaluated for dose-dependent reduction of DNA synthesis in EGFR-mutant NSCLC lines including H3255 (L858R) and H1975 (L858R/T790M) [1]. The patent explicitly discloses that furan-containing compounds of formula (II) were independently identified alongside pyridazinones of formula (I) as active chemotypes from the same high-throughput screen, establishing the furan heterocycle as a pharmacophoric determinant of antiproliferative activity in this target class [2]. Replacement of furan with a substituted phenyl ring removes the heteroaromatic HBA functionality and is predicted to alter hinge-region binding geometry.

heterocycle SAR kinase hinge binding furan pharmacophore EGFR inhibitor design

Purity and Characterization: Vendor-Specified Quality Metrics for Reproducible SAR Studies

The target compound is commercially supplied with a purity specification of ≥95% as determined by HPLC or equivalent chromatographic methods . For pyridazinone-based kinase inhibitor SAR campaigns, impurity profiles are critical because trace contaminants with potent off-target activity can confound dose-response interpretations. The Sloan-Kettering patent emphasizes that active compounds identified from primary HTS were subjected to resynthesis and re-testing (IC50 curve replication) to confirm activity was attributable to the parent compound and not impurities [1]. For procurement decisions, specifying the exact CAS number (946211-63-8) with a minimum purity threshold of 95% ensures that the material entering SAR studies matches the structure used in any prior or planned screening. In contrast, generic pyridazinone building blocks sourced without CAS-specific ordering may contain regioisomeric impurities, unreacted synthetic intermediates, or degradants that introduce non-reproducible biological readouts. The compound's molecular identity can be confirmed via the InChI Key (FVEQQRNCFVSABP-UHFFFAOYSA-N) as an orthogonal identifier beyond CAS number .

compound quality control purity specification reproducibility chemical procurement

Recommended Research Application Scenarios for N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide (CAS 946211-63-8)


Chemical Probe for Pyridazinone-Furan Kinase Inhibitor SAR Library Construction

This compound serves as a structurally defined entry point for constructing focused pyridazinone-furan libraries targeting EGFR and KRAS pathway dependencies in NSCLC. As established in the Sloan-Kettering patent screening cascade (US 9,562,019), pyridazinones of formula (I) and furan-containing compounds of formula (II) were independently identified as active chemotypes from HTS against mutant EGFR cell lines (H3255, H1975) [1]. The compound's 4-methoxybenzamide terminus provides a defined electronic landscape (σp = -0.27) for systematic SAR exploration, and its ethyl linker provides a baseline for linker-length optimization studies. Researchers should use this compound as a reference standard when synthesizing or procuring analog series to ensure that observed biological activity differences are attributable to deliberate structural modifications rather than batch-to-batch variability.

Reference Standard for Positional Isomer Differentiation in Benzamide Pharmacophore Studies

The 4-methoxy (para) substitution pattern of this compound makes it an essential reference standard for studies investigating how benzamide substitution geometry affects target engagement. When compared head-to-head with the 3-methoxy (meta) positional isomer, researchers can probe how the reversal of electronic character (σp = -0.27 EDG vs. σm = +0.12 EWG) and altered hydrogen-bond geometry affect binding to kinase ATP pockets or other benzamide-recognizing protein domains [2]. This is particularly relevant for studies of benzamide-containing inhibitors where para-substitution has been correlated with enhanced antiproliferative potency in cancer cell models .

Procurement-Quality Benchmark for Pyridazinone Building Block Acquisition in Multi-Institutional Collaborations

For multi-institutional medicinal chemistry consortia requiring identical compound batches across participating laboratories, this CAS-registered compound (946211-63-8) with vendor-specified ≥95% purity (Cat# BG07093) and verifiable InChI Key (FVEQQRNCFVSABP-UHFFFAOYSA-N) provides a traceable procurement standard . The Sloan-Kettering patent workflow emphasizes the criticality of resynthesis and IC50 curve replication to confirm that antiproliferative activity is attributable to the parent compound and not impurities [1]. By standardizing on this specific CAS number and purity specification, collaborating laboratories eliminate inter-site variability arising from different vendors, batch purities, or isomeric contaminants.

Computational Chemistry Template for Pyridazinone-Furan Docking and Pharmacophore Modeling

The well-defined three-module architecture of this compound—furan-2-yl heterocycle, pyridazinone core, and 4-methoxybenzamide terminus—makes it an ideal template for computational docking studies into kinase hinge regions, PDE catalytic sites, or other targets with aromatic-rich ATP-binding pockets. The furan oxygen provides a specific H-bond acceptor vector for hinge-region backbone NH interactions, as inferred from the independent identification of furan chemotypes in the Sloan-Kettering HTS [1]. Computational chemists can use this compound to generate pharmacophore hypotheses that distinguish between furan-dependent and furan-independent binding modes, guiding the design of next-generation analogs with improved selectivity profiles.

Quote Request

Request a Quote for N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.